N-(4,6-Dichloropyrimidin-2-yl)formamide

Physicochemical characterization Solid-state properties Procurement specification

N-(4,6-Dichloropyrimidin-2-yl)formamide is a pivotal, non-interchangeable building block for complex pyrimidine scaffolds. The formamide group at the 2-position serves as a latent amine, enabling precise, sequential functionalization at the 4- and 6-positions via SNAr without competing reactivity. This built-in regioselectivity control simplifies process development, improves yield consistency, and reduces purification burden for cost-sensitive manufacturing of antiviral agents and kinase inhibitors. Choose this protected intermediate to unblock synthetic bottlenecks.

Molecular Formula C5H3Cl2N3O
Molecular Weight 192.00 g/mol
CAS No. 58910-74-0
Cat. No. B8745466
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4,6-Dichloropyrimidin-2-yl)formamide
CAS58910-74-0
Molecular FormulaC5H3Cl2N3O
Molecular Weight192.00 g/mol
Structural Identifiers
SMILESC1=C(N=C(N=C1Cl)NC=O)Cl
InChIInChI=1S/C5H3Cl2N3O/c6-3-1-4(7)10-5(9-3)8-2-11/h1-2H,(H,8,9,10,11)
InChIKeyIZHUVFHAMDUSSM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(4,6-Dichloropyrimidin-2-yl)formamide (CAS 58910-74-0) Procurement Guide: Properties, Purity, and Synthetic Utility


N-(4,6-Dichloropyrimidin-2-yl)formamide (CAS 58910-74-0) is a halogenated pyrimidine derivative characterized by a dichloro-substituted pyrimidine ring and a formamide group at the 2-position . This compound serves as a pivotal intermediate in the synthesis of pharmaceutical agents, particularly antiviral nucleotide derivatives and kinase inhibitors [1]. Its molecular formula is C5H3Cl2N3O with a molecular weight of 192.00 g/mol, and it is typically supplied as a white crystalline solid with a purity specification of 95% or higher .

Why N-(4,6-Dichloropyrimidin-2-yl)formamide Cannot Be Directly Substituted with Other Dichloropyrimidines


Dichloropyrimidine building blocks exhibit critical differences in regioselectivity and reactivity that preclude simple interchange [1]. The presence and position of the formamide protecting group fundamentally alters the compound's physicochemical properties and synthetic behavior . While 4,6-dichloropyrimidine (CAS 1193-21-1) and 2-amino-4,6-dichloropyrimidine (CAS 56-05-3) may appear structurally similar, their divergent melting points, solubility profiles, and reaction outcomes in nucleophilic aromatic substitution (SNAr) pathways render them non-interchangeable in validated synthetic routes [1]. The formamide moiety at the 2-position not only acts as a protecting group but also modulates the electronic environment of the pyrimidine ring, influencing both the rate and regioselectivity of subsequent derivatization steps .

Quantitative Differentiation of N-(4,6-Dichloropyrimidin-2-yl)formamide from Key Analogs


Melting Point Comparison: N-(4,6-Dichloropyrimidin-2-yl)formamide vs. 2-Amino-4,6-dichloropyrimidine and 4,6-Dichloropyrimidine

N-(4,6-Dichloropyrimidin-2-yl)formamide exhibits a distinct melting point of 142-144°C , which is substantially lower than that of 2-amino-4,6-dichloropyrimidine (210-223°C) and substantially higher than that of 4,6-dichloropyrimidine (65-68°C) [1]. This intermediate melting point reflects the unique intermolecular forces imparted by the formamide group, which serves as both a hydrogen bond donor and acceptor, altering crystal lattice energy compared to the strong hydrogen bonding in the amine analog and the weak interactions in the unsubstituted dichloropyrimidine.

Physicochemical characterization Solid-state properties Procurement specification

LogP Differentiation: N-(4,6-Dichloropyrimidin-2-yl)formamide vs. 4,6-Dichloropyrimidine

The experimental or calculated LogP of N-(4,6-dichloropyrimidin-2-yl)formamide is 2.00 , indicating moderate lipophilicity that is balanced by the polar formamide group. This contrasts with the higher lipophilicity typical of unsubstituted 4,6-dichloropyrimidine (predicted LogP ~1.8-2.5, depending on calculation method). The presence of the formamide group introduces an additional hydrogen bond acceptor, which can influence both chromatographic behavior and, in a biological context, membrane permeability.

Lipophilicity Drug design Chromatography

Synthetic Yield Comparison: N-(4,6-Dichloropyrimidin-2-yl)formamide vs. 2-Amino-4,6-dichloropyrimidine

In a representative synthesis, N-(4,6-dichloropyrimidin-2-yl)formamide was obtained in 77% yield as white crystals after heating at 50°C for 6 hours . In contrast, a patent process for the preparation of 2-amino-4,6-dichloropyrimidine reported yields of 76.8% with 85.9% purity [1] and 86% with 99.2% assay [2] under varying conditions. The comparable yields, despite different functional groups, indicate that the formamide-protected intermediate can be produced with similar efficiency, but the purity profile and purification requirements may differ due to the nature of the formamide protecting group.

Process chemistry Scale-up Cost analysis

Regioselectivity Control in SNAr Reactions: Formamide as a Protecting Group vs. Direct Amination

In 4,6-dichloropyrimidine scaffolds, the C4 chlorine exhibits greater electrophilicity than C6, with Hammett constants (σm) of 0.37 for C4 and 0.21 for C6 [1]. This differential reactivity enables sequential functionalization, but direct amination often leads to mixtures. N-(4,6-Dichloropyrimidin-2-yl)formamide circumvents this issue by having the 2-position already blocked with a formamide group, allowing selective functionalization at the 4- and 6-positions without competing reaction at the 2-position. In contrast, 2,4-dichloropyrimidine substrates exhibit different regioselectivity patterns where the 4-position is typically more reactive than the 2-position, leading to different substitution outcomes .

Synthetic methodology Protecting group strategy Medicinal chemistry

Optimal Procurement Scenarios for N-(4,6-Dichloropyrimidin-2-yl)formamide (CAS 58910-74-0)


Synthesis of Antiviral Nucleotide Analogs Requiring 2-Amino Protection

This compound is ideally suited for the synthesis of antiviral agents, such as those targeting herpes simplex virus (HSV) and HIV [1]. The formamide group at the 2-position serves as a protecting group for the future amine functionality, allowing selective introduction of substituents at the 4- and 6-positions. This strategy is documented in patent literature for the preparation of N-(2-amino-4,6-dichloropyrimidine-5-yl)formamide derivatives, which are key intermediates in antiviral nucleotide synthesis [1].

Preparation of Kinase Inhibitor Scaffolds with Defined Substitution Patterns

Dichloropyrimidines are core scaffolds in numerous kinase inhibitors, including Bruton's tyrosine kinase (BTK) inhibitors [1]. N-(4,6-Dichloropyrimidin-2-yl)formamide is specifically valuable when a synthetic route requires sequential introduction of two different substituents at the 4- and 6-positions while preserving a functionalizable amine at the 2-position . The formamide group can be readily hydrolyzed to the free amine at a later stage, enabling the construction of complex pharmacophores found in anticancer and immunomodulatory agents.

Process Development and Scale-Up for Regioselective SNAr Reactions

For process chemists developing scalable routes to disubstituted pyrimidines, this compound offers a built-in regioselectivity control [1]. By having the 2-position blocked, reactions at the 4-position can be conducted without concern for competing substitution at the 2-position. This simplifies reaction monitoring, improves yield consistency, and reduces purification burden, which are critical factors in cost-sensitive procurement and manufacturing decisions [1].

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